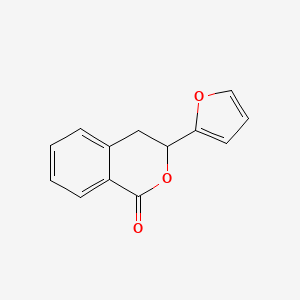![molecular formula C20H14OS B14404626 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde CAS No. 88220-24-0](/img/structure/B14404626.png)
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is an organic compound that features a naphtho[2,1-b]thiophene moiety linked to a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the naphtho[2,1-b]thiophene ring . Subsequent reactions involve the functionalization of this core to attach the benzaldehyde moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphtho[2,1-b]thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism by which 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]thiophene: Shares the same core structure but lacks the benzaldehyde group.
Benzothiophene: Similar sulfur-containing heterocycle but with a different arrangement of the aromatic rings.
Benzo[b]naphtho[1,2-d]thiophene: Another related compound with a different fusion of the thiophene and naphthalene rings.
Uniqueness
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is unique due to the presence of both the naphtho[2,1-b]thiophene core and the benzaldehyde group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Propriétés
Numéro CAS |
88220-24-0 |
|---|---|
Formule moléculaire |
C20H14OS |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(benzo[e][1]benzothiol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H14OS/c21-13-16-7-2-1-6-15(16)11-17-12-19-18-8-4-3-5-14(18)9-10-20(19)22-17/h1-10,12-13H,11H2 |
Clé InChI |
AJKLGKDFAKPFCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(S3)CC4=CC=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)

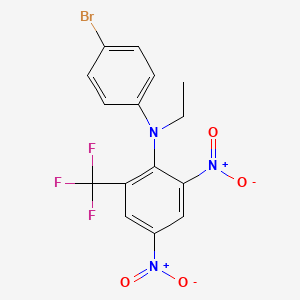
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
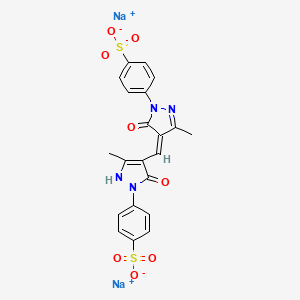
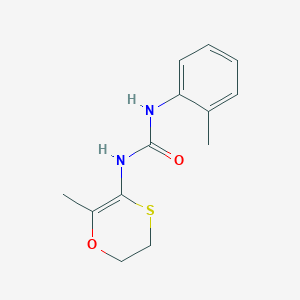
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

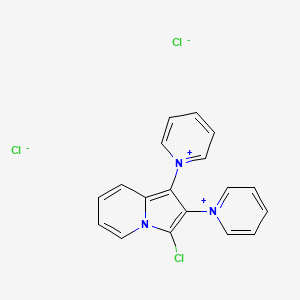
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
